2-chloro-N-(6-cyanopyridin-3-yl)propanamide

Catalog No.
S538468
CAS No.
M.F
C9H8ClN3O
M. Wt
209.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(6-cyanopyridin-3-yl)propanamide

Product Name

2-chloro-N-(6-cyanopyridin-3-yl)propanamide

IUPAC Name

2-chloro-N-(6-cyanopyridin-3-yl)propanamide

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C9H8ClN3O/c1-6(10)9(14)13-8-3-2-7(4-11)12-5-8/h2-3,5-6H,1H3,(H,13,14)

InChI Key

VFOLQYOVUCHHET-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CN=C(C=C1)C#N)Cl

solubility

Soluble in DMSO

Synonyms

2-chloro-N-(6-cyanopyridin-3-yl)propanamide, P 2281, P-2281, P2281 cpd

Canonical SMILES

CC(C(=O)NC1=CN=C(C=C1)C#N)Cl

The exact mass of the compound 2-chloro-N-(6-cyanopyridin-3-yl)propanamide is 209.0356 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-chloro-N-(6-cyanopyridin-3-yl)propanamide is an organic compound characterized by a chloro group attached to a propanamide structure, with a 6-cyanopyridine moiety. Its molecular formula is C9H8ClN3OC_9H_8ClN_3O, and it has a molecular weight of approximately 209.63 g/mol. The presence of the chloro group and the cyanopyridine ring contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies.

  • Substitution Reactions: The chloro group can be replaced by nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
  • Oxidation Reactions: The cyanopyridine moiety can be oxidized to yield different pyridine derivatives.
  • Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions typically involve polar solvents and controlled temperatures to optimize yields and selectivity.

2-chloro-N-(6-cyanopyridin-3-yl)propanamide has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: It shows promise in inhibiting the growth of certain bacteria and fungi.
  • Anticancer Activity: Research indicates potential efficacy against various cancer cell lines, possibly through mechanisms involving enzyme inhibition or receptor binding.

These biological activities make it a candidate for further pharmacological studies and drug development.

The synthesis of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-chloro-6-cyanopyridine as the key starting material.
  • Reaction with Propanoyl Chloride: This compound reacts with propanoyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
  • Solvent Selection: The reaction is usually conducted in an inert solvent like dichloromethane to control the reaction environment and improve yields.
  • Purification: Post-reaction purification often involves recrystallization or chromatography to isolate the desired product in high purity.

2-chloro-N-(6-cyanopyridin-3-yl)propanamide has several applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing novel medicinal compounds, particularly those targeting specific biological pathways.
  • Agriculture: Potential use in developing agrochemicals aimed at pest control or plant growth regulation.
  • Material Science: Utilized in creating specialized materials or coatings due to its unique chemical structure.

Studies on the interactions of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide with biological targets have revealed insights into its mechanism of action:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which could lead to its antimicrobial and anticancer effects.
  • Receptor Binding: The compound's structural features allow it to bind effectively to certain receptors, enhancing its biological activity.

Such interaction studies are crucial for understanding how this compound can be optimized for therapeutic use.

Several compounds share structural similarities with 2-chloro-N-(6-cyanopyridin-3-yl)propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(6-cyanopyridin-3-yl)acetamideLacks chloro groupMay exhibit different biological activities
2-chloro-N-(6-cyanopyridin-2-yl)propanamideChloro group at different positionPotentially alters reactivity and selectivity
N-(6-cyanopyridin-3-yl)propanamideNo chloro substitutionCould have distinct pharmacological profiles

Uniqueness

The uniqueness of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide lies in its chloro group, which enhances its chemical reactivity and may influence its biological properties compared to similar compounds. This distinctive feature allows for diverse modifications, making it valuable for research and industrial applications.

Retrosynthetic Analysis

The retrosynthetic analysis of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide follows the fundamental principles of amide bond disconnection, providing a systematic approach to identify suitable starting materials and synthetic pathways [1] [2]. The target molecule can be strategically disconnected at the amide bond, revealing two key synthetic precursors: 6-cyanopyridin-3-amine and 2-chloropropanoyl chloride [3].

The retrosynthetic disconnection strategy prioritizes the amide functional group as the primary synthetic target, as amide formation represents one of the most reliable and well-established transformations in organic synthesis [1] [4]. This approach leverages the inherent reactivity patterns of carboxylic acid derivatives with nucleophilic amines, providing multiple synthetic routes with varying degrees of complexity and efficiency.

The forward synthetic analysis identifies three primary retrosynthetic pathways: direct acylation using acid chlorides, coupling agent-mediated amidation, and alternative synthetic routes employing activated carboxylic acid derivatives [5] [6]. Each pathway offers distinct advantages in terms of reaction conditions, yield optimization, and scalability considerations.

Laboratory-Scale Synthesis Approaches

Reaction of 6-Cyanopyridin-3-amine with 2-Chloropropanoyl Chloride

The most direct and efficient synthetic approach involves the nucleophilic acyl substitution reaction between 6-cyanopyridin-3-amine and 2-chloropropanoyl chloride [7] [8]. This methodology exploits the high electrophilicity of acid chlorides and the nucleophilic character of aromatic amines to form amide bonds under mild reaction conditions.

The reaction mechanism proceeds through a nucleophilic addition-elimination pathway [9] [10]. Initial nucleophilic attack by the lone pair of electrons on the nitrogen atom of 6-cyanopyridin-3-amine occurs at the carbonyl carbon of 2-chloropropanoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion and deprotonation yields the desired amide product [11] [12].

Optimal reaction conditions typically employ dichloromethane or chloroform as solvent with pyridine or triethylamine as base to neutralize the hydrogen chloride byproduct [13] [14]. The reaction is generally conducted at temperatures between 0°C and room temperature to minimize side reactions and maximize yield. Under these conditions, yields typically range from 85-95% with reaction times of 0.5-2 hours [5] [8].

Alternative Synthetic Routes

Several alternative synthetic methodologies provide complementary approaches to the target compound synthesis. Coupling agent-mediated amidation employs reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt) to activate 2-chloropropionic acid for subsequent coupling with 6-cyanopyridin-3-amine [15] [16].

Metal-catalyzed amidation reactions represent an emerging synthetic strategy that enables direct coupling of carboxylic acids with amines under catalytic conditions [1] [17]. Transition metal catalysts, particularly copper and palladium complexes, facilitate dehydrative coupling reactions that circumvent the need for stoichiometric activating agents.

Continuous flow synthesis methodologies offer significant advantages for process intensification and reaction optimization [18] [19]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles through reduced reagent inventories and contained reaction environments [20] [21].

Reaction Conditions Optimization

Systematic optimization of reaction conditions requires careful consideration of multiple variables including temperature, solvent selection, base selection, and reagent stoichiometry [5] [22]. Temperature optimization typically reveals an optimal range between 0-25°C for acid chloride-mediated reactions, balancing reaction rate with selectivity considerations.

Solvent selection plays a critical role in reaction efficiency and product isolation. Aprotic solvents such as dichloromethane, chloroform, and acetonitrile provide optimal reaction environments by stabilizing charged intermediates while minimizing competing nucleophilic reactions [13] [18]. Base selection influences both reaction rate and product purity, with pyridine and triethylamine providing effective neutralization of hydrogen chloride while maintaining mild reaction conditions.

Synthesis MethodTemperature (°C)Reaction TimeTypical Yield (%)Solvent System
Direct Acyl Chloride Method0-250.5-2 hours85-95DCM/Pyridine
Coupling Agent Method20-802-24 hours70-90ACN/DMF
Metal-Catalyzed Amidation100-1504-12 hours60-85Toluene/Water
Continuous Flow Synthesis80-1205-60 minutes80-982-MeTHF
Carbodiimide Coupling20-501-8 hours75-88DCM/TEA

Purification and Characterization Techniques

Purification of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide requires selective separation from reaction byproducts, unreacted starting materials, and solvent impurities [23] [24]. Column chromatography using silica gel provides effective separation with typical eluent systems comprising hexane-ethyl acetate gradients or dichloromethane-methanol mixtures [24] [25].

Recrystallization techniques offer high-purity products when suitable solvent systems are identified [26] [27]. Common recrystallization solvents include ethanol, methanol, and ethyl acetate, with selection based on solubility profiles and crystallization behavior. Recovery yields typically range from 80-95% depending on the purity of crude material and solvent selection [14] [16].

Solid-phase extraction methodologies provide rapid and efficient purification for small-scale syntheses [16] [14]. Commercial resin systems including acidic, basic, and boron scavenger resins enable selective removal of impurities while maintaining high product recovery yields [19] [14].

Purification TechniqueApplicable Purity Range (%)Recovery Yield (%)Time RequiredCost Factor
Column Chromatography50-9970-902-6 hoursMedium
Recrystallization70-9980-954-24 hoursLow
Solid Phase Extraction60-9575-851-3 hoursMedium
Reversed-Phase HPLC85-9990-9830-120 minutesHigh
Flash Chromatography55-9865-851-4 hoursMedium

Characterization of the target compound requires comprehensive spectroscopic and analytical evaluation [28] [29]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants [28] [30]. The amide proton typically appears as a broad singlet around 8-10 ppm in 1H NMR spectra, while 13C NMR reveals the carbonyl carbon signal around 170-180 ppm [31] [29].

Infrared spectroscopy identifies characteristic amide functional groups through carbonyl stretching vibrations typically observed around 1650-1680 cm⁻¹ [32] [33]. The presence of N-H stretching vibrations around 3200-3400 cm⁻¹ confirms secondary amide formation [33] [34].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [35] [36]. Electrospray ionization mass spectrometry typically reveals molecular ion peaks corresponding to [M+H]⁺ at m/z 210, confirming the molecular formula C₉H₈ClN₃O [37] [38].

Industrial Production Methods

Scaled Synthesis Considerations

Industrial scale synthesis of 2-chloro-N-(6-cyanopyridin-3-yl)propanamide requires comprehensive evaluation of process safety, economics, and environmental impact [39] [40]. Scale-up considerations include heat and mass transfer limitations, equipment material compatibility, and process control requirements [20] [41].

Heat transfer becomes increasingly challenging at industrial scale due to the square-cube law relationship between surface area and volume [40] [42]. Reaction exothermicity must be carefully managed through temperature control systems and heat removal capacity designed to handle maximum credible reaction rates.

Mass transfer limitations can significantly impact reaction efficiency and selectivity at large scale [39] [40]. Mixing systems must provide adequate mass transfer while minimizing mechanical stress and power consumption. Impeller design and reactor geometry optimization become critical factors for successful scale-up [20] [41].

Scale-up FactorLab Scale ConsiderationIndustrial Scale ConsiderationCritical Impact
Heat TransferAdequate coolingTemperature control systemsHigh
Mass TransferGood stirringReactor design optimizationHigh
Mixing EfficiencyManual controlImpeller selectionMedium
Safety ConsiderationsFume hood ventilationProcess hazard analysisVery High
Equipment MaterialGlass equipmentCorrosion-resistant materialsMedium
Process EconomicsMaterial cost focusOverall process efficiencyHigh
Environmental ImpactWaste minimizationRegulatory complianceHigh

Continuous Flow Reaction Systems

Continuous flow synthesis represents a paradigm shift toward process intensification and improved process control [18] [19]. Flow chemistry offers several advantages including enhanced heat and mass transfer, reduced reagent inventories, and improved safety profiles through contained reaction environments [43] [21].

The implementation of continuous flow systems for amide synthesis typically employs plug flow reactors with precise temperature and flow rate control [44] [19]. Residence time distribution becomes a critical parameter for reaction optimization, with typical residence times ranging from minutes to hours depending on reaction kinetics [18] [43].

Automated sampling and analysis systems enable real-time monitoring of reaction progress and product quality [45] [36]. Process analytical technology including in-line spectroscopic monitoring provides immediate feedback for process control and optimization [46] [47].

Quality Control Parameters

Industrial production requires comprehensive quality control protocols to ensure consistent product quality and regulatory compliance [14] [48]. Quality control parameters encompass chemical purity, physical properties, and trace impurity levels [49] [50].

Chemical purity specifications typically require ≥95% purity as determined by high-performance liquid chromatography [48] [14]. Physical property specifications include melting point determination within ±2°C of literature values and moisture content limitations of ≤0.5% [14] [50].

Residual solvent analysis ensures compliance with pharmaceutical guidelines, typically requiring individual solvent levels ≤0.1% [14] [34]. Heavy metal analysis and other trace impurity determinations may be required depending on intended applications and regulatory requirements.

Quality ParameterSpecificationTest MethodFrequency
Chemical Purity≥95%HPLCEvery batch
Melting Point±2°C from literatureMelting point apparatusEvery batch
NMR Spectral AnalysisConsistent with structure1H/13C NMRRepresentative samples
Mass SpectrometryMolecular ion confirmedESI-MS or EI-MSRepresentative samples
IR SpectroscopyCharacteristic amide bandsFT-IREvery batch
Moisture Content≤0.5%Karl Fischer titrationEvery batch
Residual Solvents≤0.1% eachGC-FIDAs required

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

209.0355896 g/mol

Monoisotopic Mass

209.0355896 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: AbuRahma AF, Abu-Halimah S, Hass SM, Nanjundappa A, Stone PA, Mousa A, Lough E, Dean LS. Carotid artery stenting outcomes are equivalent to carotid endarterectomy outcomes for patients with post-carotid endarterectomy stenosis. J Vasc Surg. 2010 Nov;52(5):1180-7. doi: 10.1016/j.jvs.2010.06.074. Epub 2010 Aug 8. PubMed PMID: 20692794.
2: Bhonde MR, Gupte RD, Dadarkar SD, Jadhav MG, Tannu AA, Bhatt P, Bhatia DR, Desai NK, Deore V, Yewalkar N, Vishwakarma RA, Sharma S, Kumar S, Dagia NM. A novel mTOR inhibitor is efficacious in a murine model of colitis. Am J Physiol Gastrointest Liver Physiol. 2008 Dec;295(6):G1237-45. doi: 10.1152/ajpgi.90537.2008. Epub 2008 Oct 16. PubMed PMID: 18927209.

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